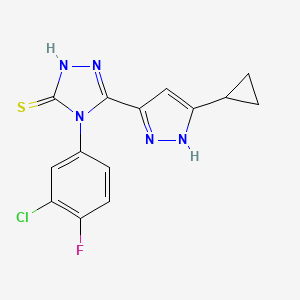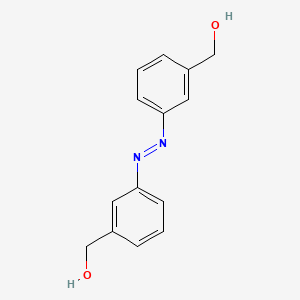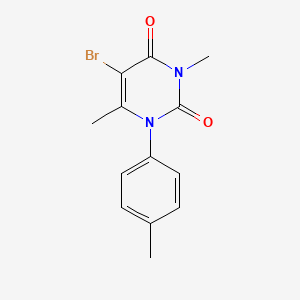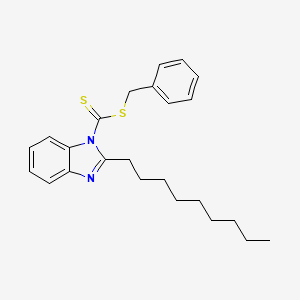
7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione: is a phenanthrene derivative with the molecular formula C16H12O5 and a molecular weight of 284.26 g/mol . This compound is characterized by its phenanthrene backbone, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The presence of hydroxyl and methoxy groups at specific positions on the phenanthrene structure imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenanthrene derivative.
Hydroxylation: Introduction of a hydroxyl group at the 7th position using reagents such as or .
Methoxylation: Introduction of methoxy groups at the 2nd and 10th positions using or in the presence of a base like .
Oxidation: Oxidation of the phenanthrene ring to form the quinone structure at the 1st and 4th positions using oxidizing agents like or .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Reactors: Use of large-scale reactors for the hydroxylation, methoxylation, and oxidation steps.
Purification: Purification of the final product using techniques such as , , or .
Quality Control: Ensuring the purity and quality of the compound through like (High-Performance Liquid Chromatography) and (Nuclear Magnetic Resonance) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to a hydroquinone form.
Common Reagents and Conditions
Oxidation: Reagents like or .
Reduction: Reagents such as or in the presence of a catalyst.
Substitution: Reagents like (chlorine, bromine) or (nitric acid).
Major Products
Oxidation Products: More oxidized quinone derivatives.
Reduction Products: Hydroquinone forms of the compound.
Substitution Products: Various substituted phenanthrene derivatives depending on the reagents used.
Scientific Research Applications
7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including and properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of and .
Industry: Utilized in the development of , , and .
Mechanism of Action
The mechanism of action of 7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with and involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydroxy-2,4-dimethoxyphenanthrene: Another phenanthrene derivative with similar hydroxyl and methoxy substitutions.
4,7-Dihydroxy-2-methoxy-9,10-dihydrophenanthrene: A related compound with hydroxyl and methoxy groups at different positions.
Uniqueness
7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
920973-44-0 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
7-hydroxy-2,10-dimethoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C16H12O5/c1-20-12-6-8-5-9(17)3-4-10(8)14-11(18)7-13(21-2)16(19)15(12)14/h3-7,17H,1-2H3 |
InChI Key |
UMYDYFQCGMGFKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C2=C3C=CC(=CC3=CC(=C2C1=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14173697.png)

![N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride](/img/structure/B14173715.png)
![N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine](/img/structure/B14173721.png)


![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)



![9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B14173753.png)
![2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B14173759.png)
![8-Bromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14173780.png)
